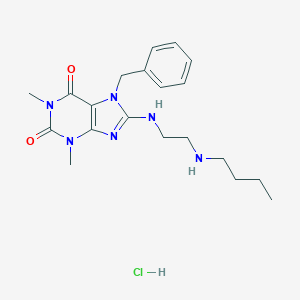
2-(4-Fluorophenyl)acetaldehyde
Overview
Description
2-(4-Fluorophenyl)acetaldehyde (4-FPA) is a fluorinated aldehyde with a wide range of applications in the field of organic chemistry. It is a key intermediate in the synthesis of fluorinated compounds and is used as a starting material in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-FPA has a unique combination of properties that make it particularly attractive as a synthetic intermediate and a potential therapeutic agent.
Scientific Research Applications
Catalysis and Chemical Reactions
- Acetaldehyde has been studied for its reactions on CeO2 and CeO2-supported catalysts, revealing its participation in various chemical reactions including oxidation, reduction, and carbon-carbon bond formation (Idriss et al., 1995).
Synthesis of Derivatives with Biological Activity
- 2-(4-Fluorophenyl)thiazolidin-4-one derivatives, synthesized using 4-fluorobenzaldehyde, displayed promising antioxidant activity. This indicates the potential of 2-(4-Fluorophenyl)acetaldehyde in synthesizing biologically active compounds (El Nezhawy et al., 2009).
Fluorescence Sensing and Detection
- Acetaldehyde's role in fluorescence sensing has been explored, particularly in the detection of acetaldehyde in liquor and spirits. This research shows its application in developing sensors for specific compounds (Yang et al., 2019).
Photocatalysis
- Studies have shown the effectiveness of acetaldehyde in photocatalytic processes, like its complete oxidation to CO2 over Pd/WO(3) under light irradiation, suggesting its use in environmental purification processes (Arai et al., 2008).
Molecular Mechanisms and Carcinogenesis
- Research on acetaldehyde has revealed its role in forming DNA adducts, which are significant in understanding its mutagenic and carcinogenic properties. This knowledge is vital for assessing health risks associated with exposure to acetaldehyde (Wang et al., 2000).
Analytical Chemistry
- Acetaldehyde has been used in analytical chemistry, such as in the quantitative analysis of its presence in foods and beverages, demonstrating its utility in food safety and quality assessment (Miyake & Shibamoto, 1993).
Safety and Hazards
The safety information for “2-(4-Fluorophenyl)acetaldehyde” indicates that it is a hazardous chemical. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
2-(4-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZRESSSSYYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456061 | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-67-0 | |
| Record name | 4-Fluorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














